molecular formula C56H83NaO49 B8136562 Carboxymethyl-|A-cyclodextrin sodium salt

Carboxymethyl-|A-cyclodextrin sodium salt

Cat. No.: B8136562
M. Wt: 1563.2 g/mol
InChI Key: BRSBJGAMOZVKTN-CHCUHEATSA-M
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Description

Carboxymethyl-|A-cyclodextrin sodium salt is a derivative of cyclodextrin, a naturally occurring cyclic oligosaccharide. Cyclodextrins are known for their ability to form inclusion complexes with various molecules, making them valuable in numerous applications. This compound, in particular, is used for its enhanced solubility and ability to improve the stability of guest molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of carboxymethyl-|A-cyclodextrin sodium salt typically involves the carboxymethylation of cyclodextrin. This process includes the reaction of cyclodextrin with monochloroacetic acid in an alkaline medium, such as sodium hydroxide. The reaction conditions, including temperature and pH, are carefully controlled to achieve the desired degree of substitution .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent quality and yield. The product is then purified and dried to obtain the final compound .

Chemical Reactions Analysis

Types of Reactions: Carboxymethyl-|A-cyclodextrin sodium salt undergoes various chemical reactions, including substitution and complexation reactions. These reactions are influenced by the presence of the carboxymethyl groups, which can interact with different reagents .

Common Reagents and Conditions: Common reagents used in reactions with this compound include alkyl halides, acids, and bases. The reaction conditions, such as temperature and solvent, are optimized based on the desired outcome. For example, the reaction with alkyl halides typically occurs in the presence of a base to facilitate the substitution .

Major Products Formed: The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For instance, reactions with alkyl halides can result in the formation of alkylated derivatives, while reactions with acids can lead to the formation of esterified products .

Scientific Research Applications

Carboxymethyl-|A-cyclodextrin sodium salt has a wide range of scientific research applications due to its unique properties. In chemistry, it is used as a solubilizing agent and stabilizer for various compounds. In biology and medicine, it is employed in drug delivery systems to enhance the solubility and bioavailability of poorly water-soluble drugs . Additionally, it finds applications in the food industry as an emulsifier and stabilizer .

Mechanism of Action

The mechanism of action of carboxymethyl-|A-cyclodextrin sodium salt involves the formation of inclusion complexes with guest molecules. The hydrophobic cavity of the cyclodextrin molecule encapsulates the guest molecule, while the hydrophilic exterior interacts with the surrounding environment. This encapsulation enhances the solubility and stability of the guest molecule, making it more bioavailable and effective .

Comparison with Similar Compounds

Carboxymethyl-|A-cyclodextrin sodium salt is unique compared to other cyclodextrin derivatives due to the presence of carboxymethyl groups. These groups enhance its solubility and ability to form stable inclusion complexes. Similar compounds include hydroxypropyl-|A-cyclodextrin and sulfobutyl ether-|A-cyclodextrin, which also improve solubility and stability but have different functional groups and properties .

List of Similar Compounds:

Properties

IUPAC Name

sodium;2-[[(1R,3R,5R,6R,8R,10R,11R,13R,15R,16R,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R)-44,46,48-tris(carboxymethoxy)-20,25,30-tris(carboxymethoxymethyl)-37,38,39,40,41,42,43,45,47,49-decahydroxy-5,10,15,35-tetrakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontan-36-yl]oxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C56H84O49.Na/c57-1-15-42-47(89-12-26(69)70)36(82)54(93-15)104-44-17(3-59)95-56(38(84)49(44)91-14-28(73)74)105-45-18(4-60)94-55(37(83)48(45)90-13-27(71)72)103-43-16(2-58)92-53(35(81)46(43)88-11-25(67)68)101-41-21(7-87-10-24(65)66)97-51(33(79)30(41)76)99-39-19(5-85-8-22(61)62)96-50(32(78)29(39)75)100-40-20(6-86-9-23(63)64)98-52(102-42)34(80)31(40)77;/h15-21,29-60,75-84H,1-14H2,(H,61,62)(H,63,64)(H,65,66)(H,67,68)(H,69,70)(H,71,72)(H,73,74);/q;+1/p-1/t15-,16-,17-,18-,19-,20-,21-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRSBJGAMOZVKTN-CHCUHEATSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C2C(C(C(O1)OC3C(OC(C(C3OCC(=O)O)O)OC4C(OC(C(C4OCC(=O)O)O)OC5C(OC(C(C5OCC(=O)[O-])O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)COCC(=O)O)COCC(=O)O)COCC(=O)O)CO)CO)CO)O)OCC(=O)O)O.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3OCC(=O)O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4OCC(=O)O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5OCC(=O)[O-])O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@H](O2)[C@@H]([C@H]8O)O)COCC(=O)O)COCC(=O)O)COCC(=O)O)CO)CO)CO)O)OCC(=O)O)O.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C56H83NaO49
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1563.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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